molecular formula C14H15NO3S B12113732 [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid

[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid

Cat. No.: B12113732
M. Wt: 277.34 g/mol
InChI Key: FSIQTUGCFLWJKI-UHFFFAOYSA-N
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Description

[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid is a quinoline-derived compound featuring a sulfanylacetic acid moiety. Its structure comprises a 6-ethoxy and 2-methyl substitution on the quinoline core, linked via a sulfur atom to an acetic acid group. This compound is of interest in medicinal chemistry due to the versatility of the quinoline scaffold, which is known for antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(6-ethoxy-2-methylquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C14H15NO3S/c1-3-18-10-4-5-12-11(7-10)13(6-9(2)15-12)19-8-14(16)17/h4-7H,3,8H2,1-2H3,(H,16,17)

InChI Key

FSIQTUGCFLWJKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Ethoxylation and Methylation: The quinoline core is then ethoxylated and methylated using appropriate reagents such as ethyl iodide and methyl iodide under basic conditions.

    Thioether Formation:

    Acetic Acid Addition: Finally, the acetic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of (6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is used in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
  • Coordination Chemistry : It acts as a ligand, forming complexes with metal ions which can be studied for their properties and potential applications in catalysis.

Biology

  • Antimicrobial Activity : Research indicates that [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Potential : The compound has been investigated for its anticancer properties, demonstrating the ability to inhibit tumor growth in xenograft models. For instance, it has shown substantial repression of tumor growth in HER-2-dependent breast cancer cell lines .

Medicine

  • Therapeutic Applications : There is ongoing research into the compound's potential therapeutic uses, particularly for its anti-inflammatory and analgesic effects. Its interaction with biological macromolecules suggests it could modulate pathways involved in pain and inflammation .
  • Mechanism of Action : The mechanism involves binding to specific enzymes and receptors, influencing biochemical pathways related to cell signaling and metabolism .

Industry

  • Dyes and Pigments : The compound is utilized in the development of dyes and pigments due to its chemical stability and reactivity.
  • Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery efforts.

Case Studies

  • Antimicrobial Studies : In vitro studies demonstrated that [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antimicrobial activity .
  • Anticancer Efficacy : In xenograft models using human breast cancer cell lines, treatment with the compound resulted in up to 99% inhibition of tumor growth at optimal doses, showcasing its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of (6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Quinoline-Based Analogues

2-[(4-Methylquinolin-2-yl)sulfanyl]acetic Acid (CAS: 17880-62-5)
  • Structure: Substituted at the 4-methylquinolin-2-yl position.
  • Key Differences : The absence of a 6-ethoxy group and the sulfanyl group’s position (2-yl vs. 4-yl) alter electronic distribution and steric effects.
  • Synthesis: Likely involves nucleophilic substitution between 4-methylquinoline-2-thiol and bromoacetic acid, similar to methods in .
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid
  • Structure: Features a chloro substituent at position 6, a 2-oxo-1,2-dihydroquinoline core, and a phenyl group at position 3.
  • Key Differences : The oxo group reduces aromaticity, while the chloro and phenyl substituents increase steric bulk compared to the ethoxy and methyl groups in the target compound.
  • Applications : High purity and stability make it valuable in cancer and inflammation research.

Heterocyclic Sulfanyl Acetic Acid Derivatives

WY-14643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid)
  • Structure: Pyrimidinyl core with chloro and xylidino substituents.
  • Key Differences: The pyrimidine ring (vs. quinoline) and xylidino group confer distinct electronic properties.
  • Biological Activity: Potent PPARα agonist used to study peroxisome proliferation and hepatocarcinogenesis.
  • Comparison: The quinoline core in the target compound may offer different binding affinities compared to pyrimidine-based structures.
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
  • Structure: Furoquinoline scaffold with a 4-methoxyphenyl group.
  • Synthesis: Synthesized via multicomponent reactions involving 8-hydroxyquinoline and Meldrum’s acid.
  • Key Differences : The fused furan ring enhances rigidity, while the methoxy group modulates solubility differently than ethoxy.

Aryl-Substituted Sulfanyl Acetic Acids

2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic Acid
  • Structure : Features isopropylphenyl and phenyl groups on the sulfur atom.
  • Key Differences : Bulky substituents reduce solubility but increase hydrophobic interactions.
  • Applications : Used in materials science and as a synthetic intermediate.
2-[(4-Nitrophenyl)sulfanyl]acetic Acid
  • Structure : Nitro group at the para position of the phenyl ring.
  • Key Differences : The electron-withdrawing nitro group enhances acidity (pKa ~2.5) compared to the ethoxy group (electron-donating).

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Key Spectral Data (¹H NMR) Biological Activity/Applications
[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic Acid C₁₄H₁₅NO₃S 6-Ethoxy, 2-methyl, quinolin-4-yl Not specified (inferred nucleophilic substitution) δ 1.4 (t, CH₃), δ 4.0 (q, OCH₂), δ 2.5 (s, CH₃) Potential antimicrobial/anticancer (inferred)
2-[(4-Methylquinolin-2-yl)sulfanyl]acetic Acid C₁₂H₁₁NO₂S 4-Methyl, quinolin-2-yl Nucleophilic substitution δ 2.7 (s, CH₃), δ 3.8 (s, SCH₂) Drug discovery intermediate
WY-14643 C₁₄H₁₂ClN₃O₂S Pyrimidinyl, chloro, xylidino Multi-step organic synthesis δ 7.2–7.8 (m, aromatic H) PPARα agonist, hepatocarcinogenesis studies
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid C₂₀H₁₅NO₄S Furoquinoline, 4-methoxyphenyl Multicomponent reaction δ 3.9 (s, OCH₃), δ 6.8–8.3 (aromatic H) Synthetic intermediate for heterocycles

Key Research Findings

  • Synthetic Flexibility: Quinoline derivatives are often synthesized via multicomponent reactions (e.g., ) or nucleophilic substitutions. The ethoxy group in the target compound may require protective strategies during synthesis.
  • Core Heterocycle: Quinoline derivatives exhibit broader π-π stacking interactions than pyrimidine-based analogues, influencing target binding.
  • Spectroscopic Trends : ¹H NMR shifts for ethoxy groups (δ 1.4–4.0) and methyl groups (δ 2.5–2.7) are consistent across analogues.

Biological Activity

[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid features a quinoline moiety with an ethoxy group at the 6-position and a sulfanyl acetic acid group. This unique structural arrangement contributes to its solubility and reactivity, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research has indicated that [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against several bacterial strains, indicating its utility in developing antimicrobial agents.
  • Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

The mechanisms through which [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid exerts its biological effects include:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. For instance, it may inhibit cyclooxygenase enzymes involved in inflammatory processes .
  • DNA Interaction : The quinoline structure allows for intercalation with DNA, disrupting replication and transcription processes critical for cancer cell survival.
  • Signal Transduction Pathways : It may influence multiple signaling pathways related to cell growth and apoptosis, thereby affecting cellular responses to stress and damage.

Case Studies and Research Findings

Several studies have explored the biological activity of [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid:

Antimicrobial Studies

In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus32Amoxicillin (64)
Escherichia coli16Ciprofloxacin (32)

Anticancer Research

A notable study evaluated the cytotoxic effects of [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid on various cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell viability.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12Apoptosis induction
MCF7 (Breast)15Cell cycle arrest
A549 (Lung)10DNA intercalation

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